molecular formula C16H18N2O6 B12918225 diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 93020-27-0

diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate

Cat. No.: B12918225
CAS No.: 93020-27-0
M. Wt: 334.32 g/mol
InChI Key: CWOWTBUJIGHWHF-UHFFFAOYSA-N
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Description

Diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate is a synthetic organic compound characterized by its indole core structure. The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is particularly notable for its nitro group at the 5-position of the indole ring, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate typically involves the condensation of an indole derivative with a suitable ester. One common method includes the reaction of 5-nitroindole with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]propanedioate
  • Diethyl 2-[(5-chloro-1H-indol-3-yl)methyl]propanedioate
  • Diethyl 2-[(5-methyl-1H-indol-3-yl)methyl]propanedioate

Uniqueness

Diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its halogenated or methylated analogs .

Properties

CAS No.

93020-27-0

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C16H18N2O6/c1-3-23-15(19)13(16(20)24-4-2)7-10-9-17-14-6-5-11(18(21)22)8-12(10)14/h5-6,8-9,13,17H,3-4,7H2,1-2H3

InChI Key

CWOWTBUJIGHWHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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